N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, a scaffold widely investigated for kinase inhibition and anticancer activity due to its structural mimicry of ATP-binding domains . Its unique features include a 4-hydroxy-2,5-dimethyl-substituted thieno[2,3-d]pyrimidine core linked to a 6-chloroindole moiety via an ethyl carboxamide bridge. The chloroindole group enhances hydrophobic interactions in biological systems, while the hydroxy and methyl substituents modulate solubility and steric effects.
Properties
Molecular Formula |
C19H17ClN4O2S |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H17ClN4O2S/c1-10-15-17(25)22-11(2)23-19(15)27-16(10)18(26)21-6-8-24-7-5-12-3-4-13(20)9-14(12)24/h3-5,7,9H,6,8H2,1-2H3,(H,21,26)(H,22,23,25) |
InChI Key |
PDGSNWSHLQNTDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Aminothiophene Derivatives
The thieno[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. Source demonstrates that treating aminothiophene derivatives with formamide under reflux yields 4-hydroxy-thieno[2,3-d]pyrimidinones. For example, compound 2a (76–97% yield) was formed by reacting aminothiophene 1a–e with formamide at 180°C. Adapting this method, 4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid could be synthesized by substituting the aminothiophene starting material with a 5-methyl-2-aminothiophene-3-carboxylate derivative.
Introduction of Methyl Groups at C2 and C5
Methyl groups at positions 2 and 5 are introduced via Friedel-Crafts alkylation or acylation followed by reduction. Source describes the Friedel-Crafts acylation of ethyl 5-chloroindole-2-carboxylate with acyl chlorides (e.g., 7a–c ) to install ketone groups, which are subsequently reduced using triethylsilane to yield alkylated products (e.g., 9a–c ). Applying this strategy, 2,5-dimethyl substitution on the thienopyrimidine ring could be achieved by using methyl chloroacetate and aluminum chloride as catalysts.
Hydrolysis to Carboxylic Acid
The 6-carboxylate intermediate is hydrolyzed to the carboxylic acid using basic conditions. Source reports hydrolysis of ethyl 3-alkyl-5-chloroindole-2-carboxylates (9a–c ) with 3 N NaOH in ethanol to yield carboxylic acids (10a–c ) in near-quantitative yields. Similarly, saponification of the thienopyrimidine ester would generate the 6-carboxylic acid required for subsequent coupling.
Preparation of the 6-Chloroindole Ethylamine Intermediate
N-Alkylation of 6-Chloroindole
The 1-(2-aminoethyl)-6-chloroindole moiety is synthesized via N-alkylation. Source describes N-[2-(6-chloro-1H-indol-1-yl)ethyl]cyclobutanecarboxamide, where the ethylamine side chain is introduced by reacting 6-chloroindole with 2-bromoethylamine hydrobromide under basic conditions. Optimizing this method, 6-chloroindole could be treated with 2-aminoethyl bromide in the presence of NaH or K2CO3 in DMF to yield 1-(2-aminoethyl)-6-chloroindole.
Coupling of Thienopyrimidine Carboxylic Acid and Indole Ethylamine
Activation of the Carboxylic Acid
The thienopyrimidine-6-carboxylic acid is activated for amide bond formation. Source employs BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA in DMF to couple indole-2-carboxylic acids with amines. Applying this protocol, the 6-carboxylic acid is treated with BOP and DIPEA to generate the reactive acyloxyphosphonium intermediate.
Amide Bond Formation
The activated acid is then reacted with 1-(2-aminoethyl)-6-chloroindole. Source reports room-temperature coupling reactions achieving yields of 70–85% for analogous indole carboxamides. After coupling, the Boc-protecting group (if used) is removed via trifluoroacetic acid (TFA) in dichloromethane to unveil the free amine.
Reaction Optimization and Challenges
Regioselectivity in Indole Alkylation
N-Alkylation of indoles often competes with C-3 alkylation. Source avoids this by using a polar aprotic solvent (DMF) and a strong base (NaH), favoring N-alkylation. Microwave-assisted synthesis, as described in Source for thienopyrimidines, could further enhance yield and regioselectivity.
Purification of the Final Product
The final compound is purified via silica gel chromatography or recrystallization. Source highlights the use of Combiflash chromatography for similar thienopyrimidine derivatives, while Source employs recrystallization from ethanol/water mixtures.
Structural Characterization
Key spectroscopic data for intermediates and the final compound align with literature:
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the indole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing the thieno[2,3-d]pyrimidine core exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thieno[2,3-d]pyrimidines possess potent effects against various bacterial strains and fungi . The mechanism of action often involves interference with microbial DNA synthesis or cell wall integrity.
Anticancer Potential
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide has been evaluated for its anticancer properties. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it showed effective growth inhibition in the NCI-H460 xenograft model . The structure-activity relationship indicates that modifications to the thieno[2,3-d]pyrimidine core can enhance its potency against tumor cells.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown inhibitory activity against dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis pathways . This inhibition could lead to reduced proliferation of cancer cells.
Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated the synthesis of various thieno[2,3-d]pyrimidine derivatives and their evaluation against a panel of microbial pathogens. Among these derivatives, this compound exhibited the highest antibacterial activity against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer efficacy of this compound in vitro against human leukemia cell lines. The results indicated a dose-dependent cytotoxic effect with an IC50 value in the low micromolar range. This suggests significant potential for further development as an anticancer agent .
Summary of Applications
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four analogs from the evidence, focusing on core structures, substituents, synthetic routes, and yields.
Key Observations:
Core Structure Diversity: The target compound and 14a share a thieno[2,3-d]pyrimidine core, while WXJ-202 and 2d use a pyrrolo[2,3-d]pyrimidine backbone. Thieno derivatives often exhibit enhanced metabolic stability over pyrrolo analogs due to sulfur’s electron-withdrawing effects .
Substituent Effects :
- The 6-chloroindole group in the target compound provides a bulky, lipophilic moiety absent in other analogs. This may improve binding to hydrophobic pockets in kinase domains, similar to the cyclopentyl group in WXJ-202 and 2d .
- 4-Hydroxy-2,5-dimethyl substitutions in the target compound contrast with the trifluoromethoxy group in 14a, which introduces strong electron-withdrawing properties and enhanced bioavailability .
Synthetic Yields: Both WXJ-202 and 2d show identical yields (28.3%), suggesting that bulky substituents (e.g., cyclopentyl, sulfamoylphenyl) may complicate purification . The target compound’s synthesis likely requires multi-step functionalization of the indole and thieno[2,3-d]pyrimidine cores, though specific details are unavailable in the evidence.
Biological Implications :
- While biological data for the target compound are lacking, WXJ-202 and 2d demonstrate moderate activity against kinases like Bcr-Abl, attributed to their pyrrolo cores and carboxamide linkages .
- The hydroxyethyl group in 14a improves solubility but may reduce membrane permeability compared to the target’s dimethyl and hydroxy substitutions .
Biological Activity
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure with a thieno[2,3-d]pyrimidine core, which is notable for its fused bicyclic arrangement that includes both thiophene and pyrimidine rings. The presence of the 6-chloro-1H-indole moiety, along with hydroxy and carboxamide functional groups, enhances its chemical reactivity and potential biological activity.
Anti-inflammatory Properties
Research indicates that thienopyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
| Compound | IC50 (μmol) | Activity |
|---|---|---|
| This compound | TBD | COX Inhibition |
| Celecoxib | 0.04 ± 0.01 | COX-2 Inhibition |
| Indomethacin | 9.17 | General Anti-inflammatory |
Preliminary results suggest that this compound could exhibit comparable potency to established anti-inflammatory agents like celecoxib and indomethacin in inhibiting COX enzymes .
The mechanism of action involves the binding affinity of the compound to COX enzymes, specifically COX-1 and COX-2. This binding leads to a reduction in the production of prostaglandins (PGE2), which are mediators of inflammation. The structure–activity relationship (SAR) studies indicate that the presence of electron-releasing groups enhances the anti-inflammatory activity of such compounds .
Case Studies
- In Vivo Studies : In animal models, compounds with similar structures have shown significant reductions in carrageenan-induced paw edema, indicating effective anti-inflammatory properties. The effective doses (ED50) reported were lower than those of traditional anti-inflammatory drugs .
- Cell Line Studies : In vitro studies using RAW264.7 macrophage cells demonstrated that treatment with thienopyrimidine derivatives resulted in decreased expression levels of inducible nitric oxide synthase (iNOS) and COX-2 proteins. This suggests a dual mechanism where both inflammatory mediators are suppressed .
Q & A
Q. What synthetic methodologies are recommended for constructing the thieno[2,3-d]pyrimidine core in this compound?
The thieno[2,3-d]pyrimidine scaffold can be synthesized via cyclocondensation of thiophene derivatives with urea or thiourea under acidic conditions. Key steps include:
- Thiophene functionalization : Introduce methyl and hydroxyl groups at positions 2 and 4 using alkylation/oxidation protocols .
- Cyclization : React with urea/thiourea in the presence of polyphosphoric acid (PPA) or POCl₃ to form the pyrimidine ring .
- Carboxamide attachment : Use coupling agents like EDC/HOBt for amide bond formation at position 6 .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Employ a multi-technique approach:
- NMR : Confirm substitution patterns (e.g., indole chloro-group at δ 7.2–7.5 ppm in -NMR) and amide proton signals (δ 8.1–8.3 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₁H₂₁ClN₄O₃S: 445.09; observed: 445.10) .
- X-ray crystallography : Resolve ambiguities in regiochemistry, particularly for the thieno-pyrimidine and indole moieties .
Advanced Research Questions
Q. What experimental designs optimize reaction yields in multi-step syntheses of this compound?
Use Design of Experiments (DoE) to systematically vary:
- Temperature : Optimize cyclization steps (e.g., 80–120°C for pyrimidine formation) .
- Catalyst loading : Screen Pd catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to minimize side products .
- Solvent polarity : Test DMF vs. THF for amide bond formation efficiency . Statistical tools (e.g., ANOVA) can identify critical factors affecting yield .
Q. How can researchers resolve contradictions in biological activity data across assays?
Contradictions may arise from assay-specific interference (e.g., solvent effects on cell viability). Mitigation strategies include:
- Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cellular proliferation (GI₅₀) to confirm target engagement .
- Metabolic stability testing : Rule out false negatives caused by rapid compound degradation in cell-based assays .
- Structural validation : Re-characterize batches to exclude impurities (e.g., unreacted indole intermediates) using LC-MS .
Q. What computational strategies predict selectivity of this compound for kinase targets?
Combine:
- Docking simulations : Map interactions with ATP-binding pockets (e.g., hydrophobic interactions with the thieno-pyrimidine core) .
- MD simulations : Assess binding stability over 100 ns trajectories to identify off-target risks (e.g., unintended binding to PI3K isoforms) . Validate predictions with kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Thieno[2,3-d]pyrimidine Synthesis
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | Urea, PPA, 110°C, 6 hr | 45–60% | |
| Amide Coupling | EDC, HOBt, DMF, RT, 12 hr | 70–85% | |
| Indole Alkylation | 6-Chloroindole, K₂CO₃, DMSO, 80°C, 8 hr | 50–65% |
Q. Table 2. Common Analytical Benchmarks
| Technique | Critical Parameters | Expected Outcomes |
|---|---|---|
| -NMR (DMSO-d₆) | δ 2.4–2.6 (CH₃), δ 4.1–4.3 (CH₂NHCO) | Confirms methyl/ethyl groups |
| HRMS | Resolution < 5 ppm | Validates molecular formula |
| HPLC-PDA | C18 column, 254 nm, >95% purity | Detects unreacted intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
